molecular formula C₆₁H₁₀₀N₂₂O₁₅ B612589 N/Ofq-(1-13)-NH2 CAS No. 178064-02-3

N/Ofq-(1-13)-NH2

Katalognummer B612589
CAS-Nummer: 178064-02-3
Molekulargewicht: 1381.59
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N/Ofq-(1-13)-NH2” is a peptide that selectively activates the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor . This receptor is part of a neuropeptide system that has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . The peptide is involved in a wide range of physiological responses with effects noted in the nervous system (central and peripheral), the cardiovascular system, the airways, the gastrointestinal tract, the urogenital tract, and the immune system .


Synthesis Analysis

The synthesis of “N/Ofq-(1-13)-NH2” involves punctual modifications and cyclizations of the N/OFQ sequence . The first four N-terminal residues of the heptadecapeptide sequence of N/OFQ (FGGF) represent the “message” domain responsible for NOP activation, while the “address” fragment is composed of the last C-terminal residues (7–17) and promotes NOP binding affinity and receptor selectivity .


Molecular Structure Analysis

The molecular structure of “N/Ofq-(1-13)-NH2” is unique and does not interact with classical opioid receptors . The central dipeptide Thr 5 Gly 6 constitutes a hinge region between message and address sequences . The message tetrapeptide of N/OFQ is clearly superimposable to the canonical YGGF N-terminus of mammalian opioid peptides .


Chemical Reactions Analysis

“N/Ofq-(1-13)-NH2” has been shown to interact with the NOP receptor, leading to various biological effects . The peptide can act as a full agonist at all receptor densities, influencing the inhibition of cAMP accumulation .


Physical And Chemical Properties Analysis

“N/Ofq-(1-13)-NH2” has been successfully encapsulated into solid lipid nanoparticles (SLNs) to improve its bioavailability . These SLNs showed a mean diameter of 233 ± 0.03 nm, a polydispersity index (PDI) value around 0.28 ± 0.02, and a drug release percentage of 84.3 .

Wissenschaftliche Forschungsanwendungen

  • N/OFQ(1-13)-NH2 derivatives have been synthesized to study their pharmacological effects at the human NOP receptor. This study revealed large differences in potency among these derivatives, suggesting the importance of structural variations for NOP receptor binding and activation (Guerrini et al., 2015).

  • Another study evaluated a synthetic pseudopeptide, [Phe1ψ(CH2-NH)Gly2]-nociceptin(1-13)-NH2, showing its influence on food intake in rats and suggesting its role as an agonist of the ORL1 receptor in vivo (Olszewski et al., 2000).

  • A study synthesizing and investigating a new series of N-modified analogues of N/OFQ(1–13)NH2 with aminophosphonate moiety showed that these peptides remain selective agonists of NOP receptors (Todorov et al., 2011).

  • Research on a novel cyclic N/OFQ analogue c[Cys7,10]N/OFQ(1–13)NH2 demonstrated its high-affinity and high-potency full agonist properties at the NOP receptor, though it did not show significant metabolic protection (Kitayama et al., 2007).

  • N/OFQ was found to increase the secretion of atrial natriuretic peptide (ANP) in cultured neonatal rat cardiac myocytes via NOP receptor activation, suggesting its potential role in cardiac function regulation (Kim et al., 2002).

  • A study on chimeric compounds combining nonpeptide NOP ligands with peptide sequences showed that it is possible to modify a nonpeptide NOP ligand to increase its binding to the NOP receptor, aiding in the understanding of NOP receptor activation (Guerrini et al., 2004).

  • Research on N/OFQ(1-13)NH2 analogues modified at positions 9 and/or 13 indicated that Lys replacements in these positions can maintain or enhance the inhibitory activity of the compound (Naydenova et al., 2006).

  • [Dmt1]N/OFQ(1‐13)‐NH2, identified as a potent NOP/MOP receptor mixed agonist, was found to be more potent than N/OFQ and morphine in eliciting antinociceptive action, suggesting its potential as a spinal analgesic (Calo’ et al., 2012).

  • A study on biased agonism at Nociceptin/Orphanin FQ Receptors found that lipidation of N/OFQ(1–13)-NH2 is a useful strategy for obtaining G protein biased agonists for the NOP receptor, which could have implications for drug development (Pacifico et al., 2020).

  • The antagonist [Nphe1]nociceptin(1-13)NH2 was shown to prevent the effects of nociceptin in neuropathic rats, providing insights into the role of N/OFQ in pain pathophysiology (Corradini et al., 2001).

Wirkmechanismus

“N/Ofq-(1-13)-NH2” acts by selectively activating the NOP receptor . This activation has been implicated in a wide range of biological functions, including the regulation of anxiety and depression-like behaviors in alcohol withdrawn rats . The peptide’s effects are complex and have received much attention, particularly its role in pain modulation, immune response, and neurodegenerative diseases .

Zukünftige Richtungen

The potential therapeutic benefits of “N/Ofq-(1-13)-NH2” are currently being explored. For instance, it has been suggested that the peptide could be beneficial for asthmatic patients when encapsulated in solid lipid nanoparticles . Furthermore, the peptide’s role in modulating anxiety and depression-like behaviors in alcohol withdrawn rats suggests potential applications in the treatment of alcohol use disorders .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMALYOXPBRJBG-CGUXNFSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N/Ofq-(1-13)-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.